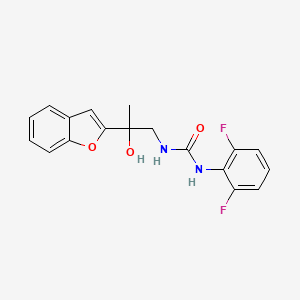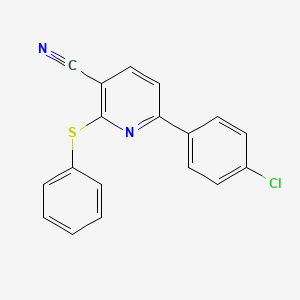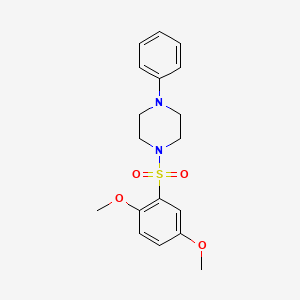
N-(4-acetamidophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of triazole carboxamide derivatives has been demonstrated in several studies. For instance, a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were synthesized using different spectroscopic techniques . Another study reported the synthesis of (E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide through a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and 2-acetylbenzofuran in anhydrous ethanol . Similarly, the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was achieved by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione under acidic conditions .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various techniques. X-ray diffraction was used to confirm the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . Nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction were employed to ascertain the structures of the synthesized triazole carbohydrazides .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include nucleophilic substitution and condensation reactions. The studies demonstrate the use of equimolar equivalents of starting materials and the influence of acidic conditions to facilitate the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were explored through experimental and theoretical methods. The crystallographic analysis provided insights into the lattice constants and crystalline system of the benzamide derivative . Density functional theory (DFT) calculations were used to determine the molecular geometry, vibrational frequencies, and electronic properties such as HOMO and LUMO energies . Additionally, the antioxidant properties of the benzamide compound were evaluated using the DPPH free radical scavenging test .
Anti-inflammatory Activity and Ulcerogenicity
The anti-inflammatory activity of the synthesized triazole carboxamides was remarkable, with some compounds exhibiting activity comparable to that of indomethacin and celecoxib . The compounds also showed a lower incidence of gastric ulceration, which was confirmed through histopathological investigation . The COX-1/COX-2 inhibition studies revealed potent COX inhibitors among the tested compounds, and molecular docking studies predicted the binding mode to the enzymes .
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of new chemical entities are foundational applications in research. For example, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been reported, with their structures established through elemental and spectral data analysis. These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the process from chemical synthesis to biological evaluation (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antiproliferative Activities
Research has also focused on evaluating the antimicrobial and antiproliferative activities of synthesized compounds. For instance, triazole derivatives have been synthesized and assessed for their antimicrobial activity, demonstrating the potential application of such compounds in addressing microbial resistance (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012). Furthermore, the antiproliferative activity of substituted N-phenyl-1H-indazole-1-carboxamides against a panel of tumor cell lines derived from various cancer types has been explored, indicating their potential in cancer therapy (Maggio, Raimondi, Raffa, Plescia, Cascioferro, Plescia, Tolomeo, Di Cristina, Pipitone, Grimaudo, & Daidone, 2011).
properties
IUPAC Name |
N-(4-acetamidophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-12-18(22-23-24(12)16-6-4-5-7-17(16)27-3)19(26)21-15-10-8-14(9-11-15)20-13(2)25/h4-11H,1-3H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKQUICCGGIHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2550687.png)

![Methyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-(dimethylamino)benzoate](/img/structure/B2550691.png)
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2,2-dimethylpropanamide](/img/structure/B2550692.png)

![methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2550696.png)



![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2550702.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2550703.png)
![5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2550705.png)
![{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl phenyl sulfone](/img/structure/B2550708.png)